tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-5,6,8,9-tetrahydropyrido[2,3-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-6-10-4-5-12(15)16-11(10)7-9-17/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSEOCDEGQRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117404 | |
| Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-00-7 | |
| Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-3-(2-aminoethyl)pyridine
The precursor 2-bromo-3-(2-aminoethyl)pyridine is prepared via nucleophilic substitution of 2,3-dibromopyridine with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves a 68% yield, with excess ethylenediamine ensuring mono-substitution.
Cyclization to Form the Azepine Ring
The linear amine undergoes cyclization in the presence of potassium carbonate (K2CO3) and acetonitrile at reflux (82°C) for 6 hours. This intramolecular amidation forms the seven-membered azepine ring, yielding 8,9-dihydro-5H-pyrido[2,3-d]azepine.
Boc Protection of the Secondary Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Reaction at room temperature for 4 hours affords the Boc-protected derivative in 85% yield.
Key Data Table 1: Method 1 Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Brominated precursor | DMF, 80°C, 12 h | 68 | 92 |
| Cyclization | K2CO3, CH3CN, reflux, 6 h | 74 | 89 |
| Boc protection | Boc2O, THF, DMAP, 4 h | 85 | 95 |
Method 2: Palladium-Catalyzed Cross-Coupling and Reductive Amination
Reductive Amination for Azepine Formation
The brominated intermediate is treated with tert-butyl nitrite and ammonium formate under hydrogen gas (1 atm) in methanol. This one-pot reductive amination cyclizes the structure into the azepine ring while introducing the Boc group, achieving a 63% yield.
Key Data Table 2: Method 2 Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)2, PPh3, 100°C | 72 | 90 |
| Reductive amination | H2, NH4HCO2, Boc2O, MeOH | 63 | 88 |
Method 3: Nitro Group Reduction and Bromination
Synthesis of Nitro-Containing Intermediate
Starting from tert-butyl 2-nitro-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate, the nitro group is reduced using hydrogen gas and Raney nickel in ethanol at 50°C. This yields the amine intermediate in 78% yield.
Electrophilic Bromination
The amine is treated with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. The reaction proceeds via electrophilic aromatic substitution, installing bromine at position 2 with 65% yield.
Key Data Table 3: Method 3 Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitro reduction | H2, Raney Ni, EtOH, 50°C | 78 | 94 |
| Bromination | NBS, DCM, 0°C | 65 | 91 |
Structural Validation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C14H20BrN3O2: [M+H]+ 358.0743; Found: 358.0745.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under reflux conditions in organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridoazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate exhibit potential in treating various cancers. The compound's ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, has been highlighted in studies focusing on cell cycle regulation and cancer proliferation. This inhibition can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, showing promise in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism involves modulating inflammatory pathways, which may provide a basis for developing new anti-inflammatory drugs .
1.3 Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This could be relevant in developing treatments for infections caused by resistant bacteria or fungi, making it a candidate for further exploration in infectious disease therapeutics .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized using various methodologies that include bromination and carboxylation processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated effective inhibition of CDK4/6 in breast cancer cell lines. |
| Study B | Anti-inflammatory Activity | Showed reduction in inflammatory markers in animal models of arthritis. |
| Study C | Antimicrobial Testing | Exhibited activity against certain strains of bacteria with minimal inhibitory concentration (MIC) values indicating potential therapeutic use. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Comparison of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate with Analogs
*Full name: tert-Butyl 2-(((trifluoromethyl)sulfonyl)oxy)-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Key Observations:
Substituent Effects :
- Bromo vs. Triflate/Chloro : The bromine substituent in the target compound offers moderate leaving-group ability, suitable for nucleophilic substitutions or cross-couplings. In contrast, the triflate group in the analog () is a superior leaving group, enabling faster reactions in palladium-catalyzed couplings. The chloro-substituted pyrido-pyrimidine () shows similar utility but with lower reactivity than bromine.
- Aryl vs. Heteroaryl : Carbazole derivatives (e.g., 9b, ) incorporate extended π-systems, enhancing fluorescence and electronic properties compared to the pyrido-azepine core.
Ring System Diversity :
- The pyrido[2,3-d]azepine core in the target compound is a seven-membered ring fused to a pyridine, offering conformational flexibility. In contrast, pyrido[4,3-d]pyrimidines () and spirocyclic systems () exhibit rigid, planar architectures that influence crystallinity and binding interactions.
Synthetic Methods :
- The target compound likely undergoes bromination via electrophilic substitution or metal-mediated reactions. Analogs such as 9b () and the spiro compound () employ Suzuki-Miyaura coupling and multi-step heterocyclic syntheses, respectively.
Physicochemical and Spectral Properties
- NMR Trends :
- The tert-butyl group typically resonates as a singlet near δ 1.6–1.7 ppm in $^1$H-NMR (e.g., 9a, ). Bromine’s electron-withdrawing effect would deshield adjacent protons, producing distinct splitting patterns.
- In the triflate analog (), the sulfonyl group likely causes significant downfield shifts in $^{19}$F-NMR.
- Mass Spectrometry :
- Fragmentation patterns for tert-butyl-protected compounds often include loss of the tert-butoxycarbonyl (Boc) group (e.g., m/z 316 in 9a, ). The bromo-substituted analog would exhibit characteristic isotope patterns due to $^{79}$Br/$^{81}$Br.
Biological Activity
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 320.21 g/mol
- CAS Number : 1445951-00-7
Research indicates that compounds similar to tert-butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine have effects on various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : These compounds may interact with GPCRs, which play a crucial role in signal transduction and cellular responses. For instance, certain derivatives have shown activity in modulating adenylyl cyclase activity, influencing cyclic AMP levels in cells .
2. Pharmacological Effects
Studies have highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship suggests that modifications can enhance anticancer potency .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells .
3. Case Studies
Several studies have investigated the biological activities of related compounds:
- A study published in Pharmaceutical Biology showed that a related pyrido[2,3-d]azepine derivative exhibited significant anti-inflammatory activity in animal models by inhibiting pro-inflammatory cytokines .
- Another investigation reported the use of a similar compound in a clinical setting for treating anxiety disorders, highlighting its potential as a therapeutic agent through modulation of neurotransmitter systems .
Data Tables
| Biological Activity | Compound | Effect |
|---|---|---|
| Anticancer | Pyrido[2,3-d]azepine derivative | Induces apoptosis in cancer cell lines |
| Neuroprotection | Pyrido[2,3-d]azepine derivative | Reduces oxidative stress in neuronal cells |
| Anti-inflammatory | Related compound | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and protection/deprotection strategies. For example, tert-butyl carboxylate groups are introduced using (Boc)₂O in DMF with NaH as a base, followed by halogenation (e.g., bromination) at reactive positions. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or preparative TLC for intermediates . Reaction yields (e.g., 65–97% in analogous syntheses) depend on stoichiometry and solvent choice.
Q. How can structural characterization be performed to confirm the product?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and azepine ring protons (δ 3.0–4.5 ppm, multiplet patterns). HRMS should match the molecular formula (e.g., C₁₇H₂₂BrN₃O₂) with <2 ppm error. Cross-validation with IR spectroscopy can confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
Q. What safety precautions are required during handling?
- Methodological Answer : Although GHS data for this specific compound is limited, brominated heterocycles often exhibit acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation (use solvent-wet solids). Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How to optimize multi-step synthesis to minimize side reactions?
- Methodological Answer : Intermediate stability is critical. For example, tert-butyl protecting groups may hydrolyze under acidic conditions. Use anhydrous solvents (e.g., DMF, THF) and monitor reaction progress via TLC/LC-MS. For bromination, control stoichiometry (1.1–1.3 eq Br₂ or NBS) and temperature (0°C to RT) to avoid over-halogenation. Quench reactive intermediates (e.g., Na₂S₂O₃ for excess bromine) .
Q. What strategies prevent degradation during long-term storage?
- Methodological Answer : Degradation often arises from hydrolysis or oxidation. Store in amber vials with desiccants (e.g., molecular sieves). For azepine ring stability, avoid prolonged exposure to light or moisture. Conduct accelerated stability studies (40°C/75% RH for 2 weeks) to identify degradation pathways and adjust storage conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
- Methodological Answer : Unexpected peaks may indicate rotamers, tautomers, or impurities. Use variable-temperature NMR to distinguish dynamic processes (e.g., ring flipping in azepine). For impurities, compare HRMS with theoretical isotopic patterns. If tautomerism is suspected (e.g., keto-enol), analyze in DMSO-d₆ vs. CDCl₃ to observe solvent-dependent shifts .
Q. How to exploit the bromine substituent for further functionalization?
- Methodological Answer : The bromine atom is a versatile site for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor for debromination side products via LC-MS. Alternatively, perform nucleophilic substitution with amines (e.g., 1.2 eq piperazine in DMF at 60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
